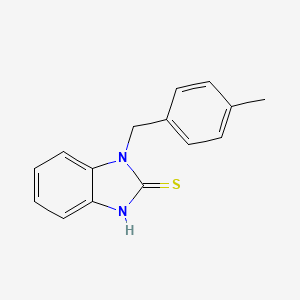![molecular formula C21H15N3O3S B15027895 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027895.png)
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 2-(2-methoxyphenyl)thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final thiazolo[3,2-b][1,2,4]triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-b][1,2,4]triazoles in various chemical reactions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its potential as a lead compound for developing new therapeutic agents.
Medicine
In medicine, the compound’s pharmacological properties are explored for potential drug development. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, dyes, or as a precursor for other valuable chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chromenylmethylidene and methoxyphenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Has a methoxy group at a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group at the 2-position of the phenyl ring in (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C21H15N3O3S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H15N3O3S/c1-26-17-9-5-3-7-15(17)19-22-21-24(23-19)20(25)18(28-21)11-13-10-14-6-2-4-8-16(14)27-12-13/h2-11H,12H2,1H3/b18-11- |
InChI-Schlüssel |
OMIVRCYRNLIVBF-WQRHYEAKSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=N2 |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione](/img/structure/B15027814.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15027815.png)
![1-(4-Bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027820.png)
![3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15027825.png)
![9-bromo-6-butyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15027826.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027827.png)
![methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B15027830.png)
![1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027854.png)
![3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol](/img/structure/B15027863.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15027868.png)


![2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15027878.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027890.png)
